

# Crotonophenone: A Comprehensive Technical Guide

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This technical guide provides an in-depth overview of **Crotonophenone**, a versatile  $\alpha,\beta$ -unsaturated ketone. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its nomenclature, physicochemical properties, synthesis, and key reactions. This guide also explores its potential biological activities through known signaling pathways associated with its core chemical structure.

### Nomenclature and Identification

**Crotonophenone** is known by a variety of synonyms and alternative names in scientific literature and chemical databases. The predominantly referenced isomer is the (E)- or transisomer due to its greater stability.



Identifier Type	Identifier	Reference
Systematic (IUPAC) Name	(E)-1-Phenylbut-2-en-1-one	
Common Name	Crotonophenone	[1][2]
Alternative Names	2-Butenophenone	[2]
Phenyl propenyl ketone	[2]	
trans-1-Phenyl-2-buten-1-one	[2]	_
Ethylideneacetophenone	[2]	_
1-Benzoylpropene	[2]	_
Crotonoylbenzene	[2]	_
CAS Number	35845-66-0 ((E)-isomer)	[2]
495-41-0 (isomer unspecified)	[2]	
Molecular Formula	C10H10O	[1][2]
Molecular Weight	146.19 g/mol	[1][2]
InChI Key	FUJZJBCWPIOHHN- QHHAFSJGSA-N	[1]

## **Physicochemical and Spectroscopic Data**

The following tables summarize key quantitative data for **Crotonophenone**, compiled from various chemical databases and spectroscopic analyses.

## **Physical Properties**



Property	Value	Reference
Appearance	Liquid	
Boiling Point	225.7 ± 13.0 °C at 760 mmHg	_
Density	1.0 ± 0.1 g/cm <sup>3</sup>	_
Flash Point	86.3 ± 14.8 °C	_
Refractive Index	1.530	<del>-</del>

**Spectroscopic Data** 

Spectroscopy Type	Key Peaks / Signals	Reference
<sup>1</sup> H NMR	Signals for aromatic protons (phenyl group), vinylic protons (butenone chain), and methyl protons are characteristic.	[1]
<sup>13</sup> C NMR	Data available in the PubChem database.	[2]
Infrared (IR)	A prominent band for the C=O group (conjugated), along with peaks for C=C stretching and aromatic C-H bonds.	[1][2]
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight of 146.19 g/mol .	[2]

## **Experimental Protocols**

**Crotonophenone** is a valuable building block in organic synthesis. The following are representative protocols for its synthesis and a key reaction.

# Synthesis of Crotonophenone via Friedel-Crafts Acylation

## Foundational & Exploratory





The Friedel-Crafts acylation provides a direct method for the synthesis of aryl ketones like **Crotonophenone**. This protocol is a representative example based on general Friedel-Crafts procedures.

Reaction: Benzene + Crotonyl chloride → **Crotonophenone** (in the presence of a Lewis acid catalyst)

#### Materials:

- · Anhydrous benzene
- · Crotonyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous dichloromethane (DCM) as solvent
- · Hydrochloric acid (HCl), concentrated
- · Crushed ice
- 5% Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

#### Procedure:

- In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous benzene and anhydrous DCM.
- Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
- From the dropping funnel, add crotonyl chloride dropwise to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature.



- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction may be gently heated to reflux to ensure completion (monitored by TLC).
- Upon completion, cool the reaction mixture back to 0°C and quench by carefully pouring it
  into a beaker containing a mixture of crushed ice and concentrated HCI.
- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
- Combine the organic layers and wash sequentially with water, 5% NaOH solution, and again with water until the washings are neutral.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude Crotonophenone can be purified by vacuum distillation or column chromatography.

## **Michael Addition Reaction with Crotonophenone**

**Crotonophenone** is a classic Michael acceptor due to its  $\alpha$ , $\beta$ -unsaturated ketone structure. This protocol describes a representative Michael addition reaction.

Reaction: **Crotonophenone** + Michael Donor → 1,4-Adduct (in the presence of a base)

#### Materials:

#### Crotonophenone

- A suitable Michael donor (e.g., diethyl malonate, nitromethane, or an enolate precursor)
- A base catalyst (e.g., sodium ethoxide, sodium hydroxide)
- Ethanol (or another suitable solvent)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.



#### Procedure:

- In a round-bottom flask, dissolve the Michael donor in ethanol.
- Add the base catalyst to the solution and stir until it dissolves.
- Add Crotonophenone to the reaction mixture.
- Heat the mixture to reflux with stirring for a specified time, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
- The product may precipitate upon cooling or neutralization. If so, it can be collected by filtration.
- If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with water.
- Dry the organic layer, remove the solvent, and purify the product by recrystallization or column chromatography.

## Signaling Pathways and Potential Biological Activity

While specific signaling pathways for **Crotonophenone** are not extensively documented, its chemical structure as an  $\alpha,\beta$ -unsaturated ketone (a Michael acceptor) suggests potential interactions with key cellular signaling pathways that are modulated by similar compounds, such as chalcones.

## The Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.[3] [4] Michael acceptors are known to activate this pathway.[3][4] They can react with cysteine residues on Keap1, a repressor protein of Nrf2.[3][4] This leads to a conformational change in Keap1, releasing Nrf2, which can then translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[3][4]



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### References

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